
Tilmicosin
Übersicht
Beschreibung
Tilmicosin is a macrolide antibiotic primarily used in veterinary medicine. It is known for its effectiveness in treating bovine respiratory disease and enzootic pneumonia caused by Mannheimia haemolytica in sheep . This compound is distributed under the brand name Micotil and is characterized by its 16-membered lactone ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tilmicosin is synthesized from tylosin tartrate through a series of chemical reactions. The preparation method involves hydrolysis under acidic conditions, followed by alkalization extraction, amination, and phosphorylation with phosphoric pentoxide and a small amount of water. The final product, this compound phosphate, is obtained through full stirring salification, centrifugation separation after solid precipitation, and vacuum drying .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) with ion-pairing techniques. The process involves liquid-liquid extraction, where this compound remains in a weakly acidic aqueous solution while impurities are removed in a non-polar organic phase. The final partition is performed after making the remaining aqueous phase basic, and this compound is collected in the organic phase .
Analyse Chemischer Reaktionen
Types of Reactions: Tilmicosin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its basic character, which is utilized in its extraction and purification processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dibutylammonium phosphate, acetonitrile, and phosphoric pentoxide. The conditions often involve acidic or basic environments to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include its phosphate derivative and other related compounds used in veterinary medicine .
Wissenschaftliche Forschungsanwendungen
Tilmicosin has a wide range of scientific research applications. It is used in the development of monoclonal antibodies for immunoassays, which are crucial for detecting residues in milk and animal tissues . Additionally, this compound-loaded polymeric nanoparticles have been developed to improve its bioavailability and practical applications . In microbiology, this compound is used to study its effects on bacterial protein synthesis and its potential as an antibacterial agent .
Wirkmechanismus
Tilmicosin exerts its effects by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. This action prevents the addition of new amino acids, effectively stopping bacterial growth . This compound also acts as a calcium channel blocker, which contributes to its cardiotoxic effects in humans .
Vergleich Mit ähnlichen Verbindungen
Tilmicosin is a semi-synthetic derivative of tylosin, another macrolide antibiotic. Both compounds share a similar antibacterial spectrum and are used as feed additives to promote animal growth . this compound has enhanced activity compared to tylosin, particularly in its coordination with copper(II) complexes . Other similar compounds include erythromycin and azithromycin, which also belong to the macrolide class but differ in their specific structures and applications.
List of Similar Compounds:- Tylosin
- Erythromycin
- Azithromycin
This compound’s unique properties, such as its enhanced activity and specific applications in veterinary medicine, make it a valuable compound in the field of antibiotics.
Q & A
Basic Research Questions
Q. What are the standard protocols for determining the minimum inhibitory concentration (MIC) of Tilmicosin against bacterial pathogens in vitro?
- Methodological Answer : MIC assays should follow the broth microdilution method as per CLSI guidelines. Prepare serial dilutions of this compound (e.g., 0.25–256 µg/mL) in Mueller-Hinton broth. Inoculate with bacterial suspensions (e.g., S. aureus, Mycoplasma hyopneumoniae) adjusted to 1–5 × 10⁵ CFU/mL. Incubate for 18–24 hours at 37°C under aerobic or microaerophilic conditions. MIC is defined as the lowest concentration with no visible growth. Validate results using quality control strains and replicate experiments .
Q. How does this compound modulate innate immune responses in bovine mammary epithelial (MAC-T) cells during bacterial infection?
- Methodological Answer : Treat MAC-T cells with S. aureus (MOI 100:1) for 2 hours, followed by this compound exposure. Use flow cytometry to measure apoptosis (e.g., Annexin V/PI staining) and phosphorylation of MAPK pathways (e.g., ERK1/2, p38). Quantify ROS production via fluorescent probes (e.g., DCFH-DA) and cytokine secretion (IL-1β, IL-6, TNF-α) via qRT-PCR or ELISA. Triplicate experiments with ANOVA and Tukey post-hoc analysis are recommended .
Q. What pharmacokinetic (PK) parameters should be prioritized when evaluating this compound in swine models?
- Methodological Answer : Key parameters include:
- Cmax (peak plasma concentration) and Tmax (time to Cmax) derived from concentration-time curves.
- AUC₀–∞ (area under the curve) calculated via the trapezoidal method.
- T½λz (elimination half-life) from terminal slope analysis.
- Vd/F (volume of distribution) and Cl/F (clearance) using non-compartmental models (e.g., Phoenix WinNonlin). Validate assays via HPLC with LOD ≤1.2 µg/kg and recovery rates ≥80% .
Q. What analytical methods are recommended for quantifying this compound in biological matrices (e.g., plasma, lung tissue)?
- Methodological Answer : Use reversed-phase HPLC with UV detection at 280 nm. Prepare mobile phases with dibutylammonium phosphate buffer (pH 6.5) and acetonitrile. Calibrate using standard curves (50–2500 µg/L). Validate linearity (R² ≥0.996), sensitivity (LOD/LOQ ≤3.9 µg/kg), and recovery rates (≥80%). For tissue samples, homogenize in acetonitrile and centrifuge to remove particulates .
Advanced Research Questions
Q. How can researchers address discrepancies in reported MIC values for this compound against Pasteurella multocida (Pm) across studies?
- Methodological Answer : Discrepancies may arise from strain variability, growth media, or incubation conditions. Standardize testing using CLSI-approved media (e.g., CAMHB supplemented with 2–5% lysed horse blood). Include reference strains (e.g., ATCC 15783) and cross-validate with broth microdilution and agar dilution methods. Perform meta-analyses to identify trends in MIC distributions (e.g., MIC₅₀ = 4.0 µg/mL, MIC₉₀ = 8.0 µg/mL for Pm) .
Q. What experimental designs are optimal for extrapolating this compound PK data from swine to other livestock species (e.g., cattle, poultry)?
- Methodological Answer : Conduct cross-species PK studies using allometric scaling. Measure this compound concentrations in serum, lung macrophages, and epithelial tissues post-administration. Account for species-specific factors:
- Gastric emptying rates : Poultry have faster gastric transit, requiring enteric-coated formulations.
- Tissue penetration : Prioritize lung tissue sampling due to this compound’s high pulmonary accumulation.
- Dose adjustments : Align with bodyweight (e.g., 16–40 mg/kg) and treatment duration (7–14 days). Validate using compartmental modeling (e.g., two-compartment open model) .
Q. How can researchers resolve contradictions between this compound’s antibacterial and immunomodulatory mechanisms in in vivo models?
- Methodological Answer : Use dual-pathogen challenge models (e.g., S. aureus + PRRSV) to assess interactions. Measure bacterial load (CFU counts) alongside immune markers (e.g., macrophage activation, cytokine profiles). Employ transcriptomic analysis (RNA-seq) to identify pathways (e.g., NF-κB, MAPK) modulated by this compound. Compare outcomes in immunocompetent vs. immunosuppressed animals to isolate direct vs. immune-mediated effects .
Q. What methodological strategies optimize detection of this compound isomers (e.g., cis-8-epimer) in HPLC analysis?
- Methodological Answer : Use gradient elution (82:18 to 60:40 mobile phase ratio) with a C18 column (5 µm, 4.6 × 250 mm). Identify isomers via relative retention times: trans-isomer (RRT 0.95), cis-isomer (RRT 1.00), cis-8-epimer (RRT 1.05). Validate peak purity using diode-array detection (DAD) and spiked samples. Ensure resolution ≥1.5 between adjacent peaks. Report isomer content if >3% of total .
Q. Safety and Experimental Design Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use chemical-resistant gloves (nitrile) and NIOSH-approved respirators (N95) to avoid dermal/respiratory exposure. Implement local exhaust ventilation and eyewash stations. Decontaminate spills with absorbent materials (e.g., vermiculite) and 70% ethanol. Store at 2–8°C in airtight containers. Monitor for acute toxicity symptoms (e.g., respiratory distress in avian models) .
Q. How should researchers mitigate cardiac toxicity risks in avian models during this compound dosing studies?
- Methodological Answer : Conduct dose-ranging studies in chickens (e.g., 45-day Roman chickens) to establish thresholds. Monitor heart rate (HR), left ventricular pressure (LVSP), and ±dp/dtmax via telemetry. Avoid doses >40 mg/kg, which correlate with LVEDP elevation and mortality. Use echocardiography to assess cardiac function pre- and post-treatment .
Q. Data Analysis and Reporting
Q. How can researchers statistically validate differences in cytokine levels (e.g., IL-6) between this compound-treated and control groups?
- Methodological Answer : Use ANOVA with Tukey’s post-hoc test for multiple comparisons. Report mean ± SEM from ≥3 independent experiments. Calculate effect sizes (Cohen’s d) and power analysis (≥80%) to confirm significance (p <0.05). For non-normal distributions, apply Kruskal-Wallis test with Dunn’s correction .
Q. What criteria define robust PK/PD relationships for this compound in respiratory infection models?
- Methodological Answer : Correlate AUC/MIC ratios with therapeutic outcomes (e.g., bacterial eradication). Target AUC/MIC ≥125 for Gram-positive pathogens. Use Monte Carlo simulations to predict clinical efficacy (e.g., >90% probability of target attainment). Validate with lung tissue concentration data (e.g., lung-to-serum ratio ≥10:1) .
Eigenschaften
CAS-Nummer |
108050-54-0 |
---|---|
Molekularformel |
C46H80N2O13 |
Molekulargewicht |
869.1 g/mol |
IUPAC-Name |
(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |
InChI |
InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45?,46-/m1/s1 |
InChI-Schlüssel |
JTSDBFGMPLKDCD-FXBZMSTBSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Isomerische SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
Kanonische SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Key on ui other cas no. |
108050-54-0 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Löslichkeit |
In water, 1.5X10-2 mg/L at 25 °C (est) |
Synonyme |
20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin EL 870 EL-870 MICOTIL 300 tilmicosin |
Dampfdruck |
4.6X10-32 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.